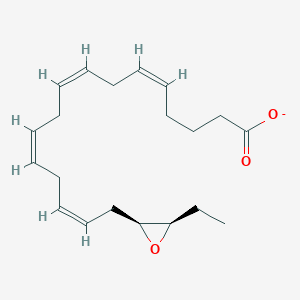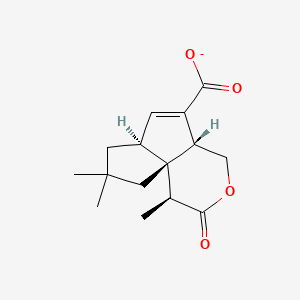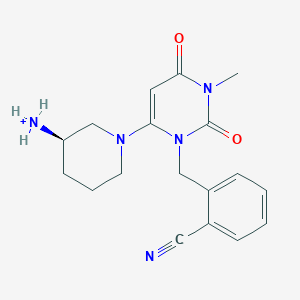
4-Bromo-3-hydroxy-2-naphthoic acid
Overview
Description
4-Bromo-3-hydroxy-2-naphthoic acid (4-BHNA) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry and medicine. It is a brominated hydroxy-naphthoic acid and is a derivative of the naphthoic acid family. It is a colorless solid that is soluble in water, alcohol and ether. 4-BHNA has been studied extensively and has been found to have many applications in the fields of biochemistry and medicine.
Scientific Research Applications
Analytical Chemistry
4-Bromo-3-hydroxy-2-naphthoic acid and its derivatives have been utilized in analytical chemistry, particularly in the gravimetric determination of thorium and zirconium. These compounds are effective in separating thorium from various ions and from uranium, and can be used in the extraction of thorium from monazite sands (S. K. Datta, 1957).
Synthesis Processes
This compound plays a role in the synthesis of polyaromatic esters. For instance, 2-Hydroxy-6-naphthoic acid, a key raw material synthesized from 2-Naphthol, involves steps like methoxylation and bromination. These steps are crucial in the overall yield and quality of the final product (Yang Wang et al., 2013).
Dye Industry
In the dye industry, the bromination of derivatives of this compound has been studied for their use in azoic dyes. The orientation of bromine atoms in these compounds affects the shades and fastness properties of the azoic shades produced from the brominated naphthols (R. V. Talavdekar & K. Venkataraman, 1950).
Catalysis and Chemical Reactions
Research indicates the use of this compound in catalysis. Arylamides of 3-hydroxy-2-naphthoic acid, for example, are used in producing organic azo pigments, medicines, and pesticides. Different catalysts have been explored for synthesizing these arylamides, demonstrating the chemical versatility of the compound (Leon Shteinberg, 2022).
Fluorometric Indicator in Analytical Chemistry
This compound derivatives have been found effective as fluorimetric indicators, particularly in the complexometric titration of calcium and magnesium. This highlights its utility in more precise and sensitive analytical procedures (R. L. Clements et al., 1971).
Biochemical Research
In the field of biochemical research, derivatives of this acid have been studied for their interaction with DNA, particularly in the context of synthetic aromatic retinoids specific for RARβ and RARγ receptors. Such studies are vital for understanding the biochemical pathways and potential therapeutic applications of these compounds (A. Milanese et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-hydroxy-2-naphthoic acid, is known to be a precursor to many anilides, which are reactive towards diazonium salts to give deeply colored azo compounds .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets to form deeply colored azo compounds .
Biochemical Pathways
It’s structurally similar compound, 3-hydroxy-2-naphthoic acid, is involved in the formation of azo dyes .
properties
IUPAC Name |
4-bromo-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFBIFPUAHIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176575 | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2208-15-3 | |
| Record name | 4-Bromo-3-hydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2208-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-hydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of combining 4-Bromo-3-hydroxy-2-naphthoic acid with 8-quinolinol and Copper (II) in the context of antifungal activity?
A1: The research paper investigates the synergistic antifungal effects of combining 8-quinolinol with various compounds, including this compound, in the presence of Copper (II). The study highlights that combining 8-quinolinol with Copper (II) and this compound creates a mixed ligand chelate, (8-quinolinolato)(4-bromo-3-hydroxy-2-naphthoato)copper(II) []. This specific combination, along with others tested, demonstrated notable antifungal activity against a range of fungal species. The study suggests that these mixed ligand chelates could potentially lead to the development of more effective antifungal agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)




![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)





![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)

![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)